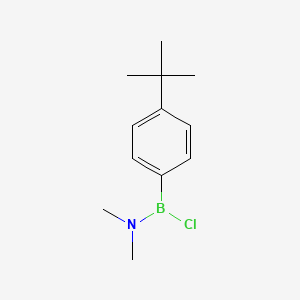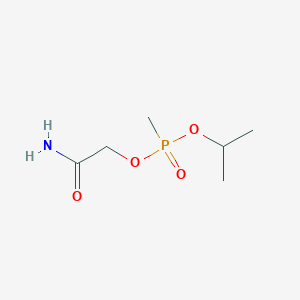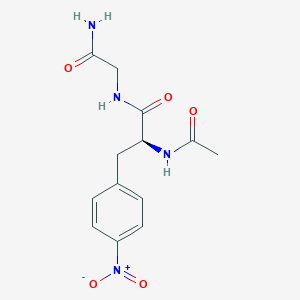
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is an organic compound with a complex structure that includes a chloromethanesulfonyl group, two nitro groups, and a dipropylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction. The final step involves the alkylation of the amine group with propyl groups to form the dipropylaniline moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
科学研究应用
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or alteration of protein function, which is of interest in both pharmaceutical and biochemical research.
相似化合物的比较
Similar Compounds
- 4-(Chloromethanesulfonyl)-2,6-dinitroaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dimethylaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-diethylaniline
Uniqueness
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is unique due to the presence of the dipropylaniline moiety, which can influence its chemical reactivity and biological activity. The longer alkyl chains in the dipropylaniline group can affect the compound’s solubility, stability, and interaction with biological targets compared to its dimethyl or diethyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
61496-71-7 |
|---|---|
分子式 |
C13H18ClN3O6S |
分子量 |
379.82 g/mol |
IUPAC 名称 |
4-(chloromethylsulfonyl)-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H18ClN3O6S/c1-3-5-15(6-4-2)13-11(16(18)19)7-10(24(22,23)9-14)8-12(13)17(20)21/h7-8H,3-6,9H2,1-2H3 |
InChI 键 |
PYFYKYPEFPHCCS-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)


![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
